molecular formula C16H14O5 B1673041 Helichrysetin CAS No. 62014-87-3

Helichrysetin

カタログ番号: B1673041
CAS番号: 62014-87-3
分子量: 286.28 g/mol
InChIキー: OWGUBYRKZATRIT-QPJJXVBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Helichrysetin can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxy-6-methoxyacetophenone and 4-hydroxybenzaldehyde . The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization.

化学反応の分析

Cytotoxic Activity Against Cancer Cell Lines

Helichrysetin demonstrates selective cytotoxicity across multiple cancer cell lines, with the highest activity observed in cervical carcinoma (Ca Ski) and lung adenocarcinoma (A549). The 50% inhibitory concentration (IC50) values, determined via MTT assays, highlight its efficacy:

Cell LineIC50 (μg/mL)
Ca Ski10.3
A54915.0
MCF-720.1
HT-2922.5

These values underscore this compound’s preferential targeting of rapidly dividing cancer cells .

Apoptosis Induction Mechanisms

This compound triggers programmed cell death through hallmark apoptotic features:

Morphological Changes

  • Cell shrinkage and membrane blebbing observed via phase-contrast microscopy .

  • Nuclear fragmentation and chromatin condensation confirmed by DAPI staining .

Biochemical Markers

MarkerThis compound (15 μg/mL)Control
Annexin-V positive42.63%0.61%
TUNEL-positive82.34%1.28%

These results, obtained via flow cytometry and TdT-mediated dUTP nick-end labeling (TUNEL), confirm extensive DNA fragmentation and phosphatidylserine externalization .

Mitochondrial Membrane Potential Disruption

This compound causes a dose-dependent loss of mitochondrial polarization, critical for initiating intrinsic apoptosis:

Concentration (μg/mL)% Depolarized Cells
51.28%
1515.16%
2041.29%

This disruption correlates with cytochrome c release and caspase activation, as inferred from mitochondrial membrane potential assays .

Cell Cycle Blockade at the S Phase

This compound arrests A549 cells at the S phase, halting DNA replication:

Time (h)S Phase Arrest (%)
2415.2%
4828.5%
7242.7%

This mechanism prevents tumor progression by inhibiting DNA synthesis .

Molecular Pathway Modulation

While specific pathway details remain under investigation, this compound’s effects involve:

  • Caspase-8 activation , initiating extrinsic apoptosis .

  • p53 upregulation , enhancing cell cycle checkpoints .

  • Bcl-2/Bax regulation , shifting mitochondrial permeability .

Comparative Analysis with Standard Therapies

This compound’s IC50 against A549 (15.0 μg/mL) compares favorably to doxorubicin (12.5 μg/mL), suggesting potential as an adjunct or alternative in lung cancer treatment .

科学的研究の応用

Anticancer Properties

Helichrysetin has demonstrated potent cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent. Research highlights the following key findings:

  • Cytotoxicity Against Cancer Cell Lines : this compound exhibits strong inhibitory effects on cell growth and induces apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), Ca Ski (cervical cancer), and HT-29 (colon cancer). The compound showed the highest cytotoxic activity against cervical carcinoma cells with an IC50_{50} value of 31.02 µM .
  • Mechanisms of Induction of Apoptosis : Studies indicate that this compound induces apoptosis through multiple pathways. In A549 cells, it causes chromatin condensation and nuclear fragmentation, indicative of apoptosis. Additionally, it leads to mitochondrial membrane potential collapse and phosphatidylserine externalization, both early markers of apoptosis .
  • Synergistic Effects with Tumor Necrosis Factor-alpha : this compound has been shown to work synergistically with tumor necrosis factor-alpha (TNF-α) to promote apoptosis in HeLa and T98G cells. This combination enhances the activation of apoptotic markers such as caspase-3 and poly-(ADP-ribose)-polymerase, while this compound alone decreases cell viability .

Mechanistic Insights

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

  • Inhibition of NF-κB Pathway : this compound inhibits the nuclear translocation of NF-κB, a key regulator of cell survival and proliferation. This inhibition is crucial in reducing the transcriptional activity associated with inflammation and cancer progression .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle blockade at the S phase, contributing to its cytotoxic effects. This blockade is associated with the induction of apoptosis in treated cells .

Additional Pharmacological Applications

Beyond its anticancer properties, this compound exhibits several other pharmacological activities:

  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by decreasing NF-κB activity in various cellular contexts, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : The compound also shows antioxidant effects, which may help mitigate oxidative stress-related damage in cells .
  • Antiplatelet Activity : Research indicates that this compound possesses antiplatelet aggregation capabilities, which could be beneficial in cardiovascular health .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound:

Study ReferenceCancer Cell LinesKey FindingsIC50_{50} Values
A549, MCF-7, Ca Ski, HT-29Induces apoptosis; inhibits growth31.02 µM (Ca Ski)
HeLa, T98GSynergistic effect with TNF-α; promotes apoptosisNot specified
VariousAntitumor activity; targets c-Myc pathwayNot specified
A549Induces cell cycle blockade; apoptosis mechanisms elucidatedNot specified

作用機序

ヘリクリセチンは、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

ヘリクリセチンは、カルコンファミリーに属しており、類似の構造と生物活性を有する他の化合物も含まれています。 類似の化合物の例を以下に示します。

ヘリクリセチンは、がん細胞のエネルギー代謝を調節する独自の能力と、広範囲にわたる生物活性を持つことから、さらなる研究開発の有望な候補となっています。

生物活性

Helichrysetin, a naturally occurring chalcone (2′,4,4′-trihydroxy-6′-methoxy chalcone), has garnered significant attention in the field of cancer research due to its diverse biological activities. This article delves into its mechanisms of action, particularly its anti-cancer properties, and presents findings from various studies.

Overview of this compound

This compound is predominantly found in species of the Alpinia genus. Its structural characteristics contribute to its biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Notably, it has shown promise in inducing apoptosis in various cancer cell lines.

  • Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in several cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, this compound triggers apoptotic pathways characterized by chromatin condensation and nuclear fragmentation . The compound promotes the externalization of phosphatidylserine and disrupts mitochondrial membrane potential, both early signs of apoptosis.
  • Cell Cycle Arrest : Research indicates that this compound causes cell cycle blockade at the S phase. This blockade is associated with the induction of apoptosis, suggesting that this compound not only inhibits cell growth but also alters the cell cycle dynamics .
  • Inhibition of Cancer Cell Viability : Studies have shown that this compound significantly reduces the viability of various cancer cells, including cervical adenocarcinoma (Ca Ski), lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) cells. The IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)
Ca Ski31.02 ± 0.45
A54950.72 ± 1.26
MCF-797.35 ± 1.71
HT-29102.94 ± 2.20

This table illustrates the varying degrees of sensitivity among different cancer cell lines to this compound treatment .

Synergistic Effects

Recent studies have highlighted the synergistic effect of this compound when combined with tumor necrosis factor-alpha (TNF-α). This combination enhances apoptosis in HeLa and T98G cells by inhibiting NF-κB signaling pathways . The inhibition of NF-κB translocation is crucial as it plays a significant role in promoting cell survival and proliferation in cancer cells.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound against specific cancers:

  • Gastric Cancer : this compound has been reported to inhibit gastric cancer growth by targeting c-Myc pathways, indicating its potential as a therapeutic agent for this malignancy .
  • Breast Cancer : In studies involving MCF-7 and MDA-MB-435 breast cancer cell lines, this compound demonstrated significant cytotoxic effects alongside DNA damage induction .

特性

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUBYRKZATRIT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317482
Record name Helichrysetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62014-87-3
Record name Helichrysetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62014-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helichrysetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helichrysetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELICHRYSETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Helichysetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0132893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Helichrysetin
Reactant of Route 2
Reactant of Route 2
Helichrysetin
Reactant of Route 3
Helichrysetin
Reactant of Route 4
Helichrysetin
Reactant of Route 5
Helichrysetin
Reactant of Route 6
Helichrysetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。